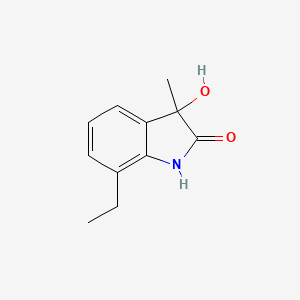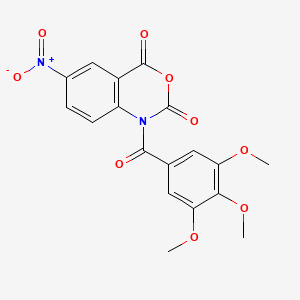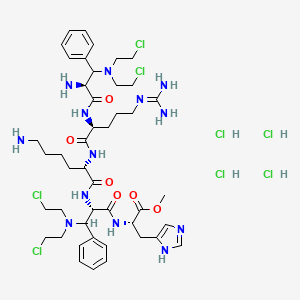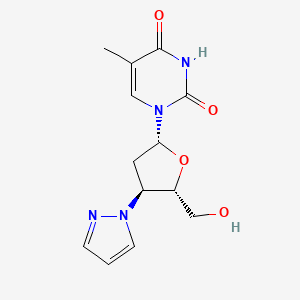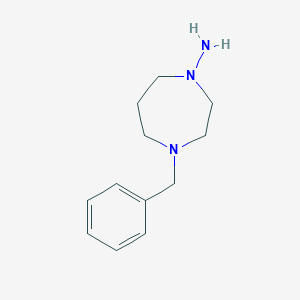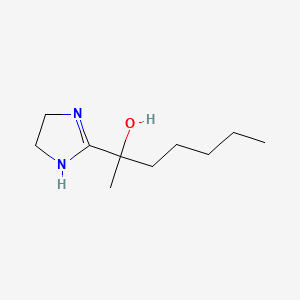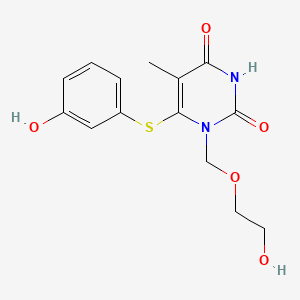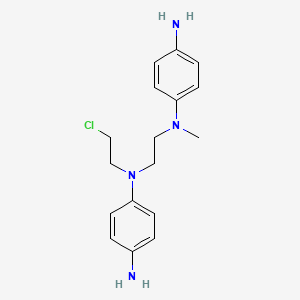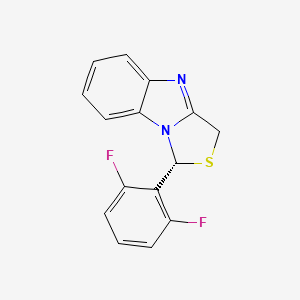
4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione is a heterocyclic compound that features a thiazole ring fused with a piperidine-2,6-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione typically involves the formation of the thiazole ring followed by its fusion with the piperidine-2,6-dione structure. One common method involves the reaction of 2-aminothiazole with a suitable diketone under acidic or basic conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the final product.
化学反应分析
Types of Reactions
4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the piperidine-2,6-dione moiety.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Similar compounds include other thiazole derivatives and piperidine-2,6-dione analogs, such as:
2,4-Disubstituted thiazoles: These compounds exhibit a range of biological activities, including antibacterial and antifungal properties.
Thiazolidine-2,4-diones: Known for their antidiabetic and anti-inflammatory effects.
Uniqueness
4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a piperidine-2,6-dione structure makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
16131-64-9 |
|---|---|
分子式 |
C10H12N2O2S |
分子量 |
224.28 g/mol |
IUPAC 名称 |
4,4-dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C10H12N2O2S/c1-10(2)5-7(13)12(8(14)6-10)9-11-3-4-15-9/h3-4H,5-6H2,1-2H3 |
InChI 键 |
UBABNJKQBJEODA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)N(C(=O)C1)C2=NC=CS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



